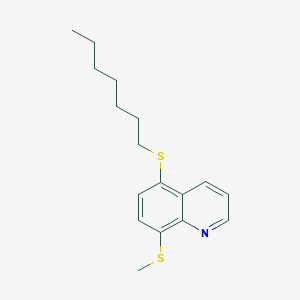
5-(Heptylsulfanyl)-8-(methylsulfanyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Heptylsulfanyl)-8-(methylsulfanyl)quinoline is a quinoline derivative characterized by the presence of heptylsulfanyl and methylsulfanyl groups at the 5 and 8 positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of quinoline derivatives, including 5-(Heptylsulfanyl)-8-(methylsulfanyl)quinoline, can be achieved through various methods. One of the most common methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications to this method, such as using substituted acrolein or vinyl ketone, can yield quinolines with different substituents . Other methods include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids .
Chemical Reactions Analysis
5-(Heptylsulfanyl)-8-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(Heptylsulfanyl)-8-(methylsulfanyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It can be explored for its therapeutic potential in treating various diseases.
Industry: Quinolines are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Heptylsulfanyl)-8-(methylsulfanyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. For example, quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA . This mechanism is similar to that of quinolone antibiotics, which convert their targets into toxic enzymes .
Comparison with Similar Compounds
5-(Heptylsulfanyl)-8-(methylsulfanyl)quinoline can be compared with other quinoline derivatives such as:
Quinoline-5-sulfonamides: Known for their anticancer and antibacterial activities.
Phenanthrolines: Synthesized using the Skraup reaction and known for their coordination chemistry applications.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
60465-83-0 |
|---|---|
Molecular Formula |
C17H23NS2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
5-heptylsulfanyl-8-methylsulfanylquinoline |
InChI |
InChI=1S/C17H23NS2/c1-3-4-5-6-7-13-20-15-10-11-16(19-2)17-14(15)9-8-12-18-17/h8-12H,3-7,13H2,1-2H3 |
InChI Key |
ZVWBTIKVBMKLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















